molecular formula C7H8ClN3 B2755244 2-(6-Chloropyridin-3-YL)ethanimidamide CAS No. 1378822-92-4

2-(6-Chloropyridin-3-YL)ethanimidamide

Cat. No.: B2755244
CAS No.: 1378822-92-4
M. Wt: 169.61
InChI Key: UYUAWLDGLBNVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloropyridin-3-YL)ethanimidamide is a chemical compound with the molecular formula C7H8ClN3 It is a derivative of pyridine and is characterized by the presence of a chloropyridinyl group attached to an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-YL)ethanimidamide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with appropriate reagents to form the desired product. One common method involves the use of a condensation reaction between 6-chloropyridine-3-carboxylic acid and an amine source under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ethanimidamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-YL)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(6-Chloropyridin-3-YL)ethanimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-YL)ethanimidamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamiprid: A neonicotinoid insecticide with a similar chloropyridinyl structure.

    Imidacloprid: Another neonicotinoid with comparable chemical properties and applications.

Uniqueness

2-(6-Chloropyridin-3-YL)ethanimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-2-1-5(4-11-6)3-7(9)10/h1-2,4H,3H2,(H3,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUAWLDGLBNVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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